4-(2-Azidoethoxy)thiane
Description
Properties
IUPAC Name |
4-(2-azidoethoxy)thiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c8-10-9-3-4-11-7-1-5-12-6-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEQKKSFLIAYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)thiane typically involves the reaction of 2-(2-(2-azidoethoxy) ethoxy) ethyl 4-methylbenzenesulfonate with tetrabutylammonium fluoride in dry tetrahydrofuran. The reaction is carried out at a temperature of 85°C for approximately 3 hours . This method ensures the formation of the desired azidoethoxy compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle azido compounds, which can be potentially hazardous.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethoxy)thiane undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted thiane derivatives.
Reduction: Formation of 4-(2-aminoethoxy)thiane.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-(2-Azidoethoxy)thiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in the modification of biomolecules for labeling and imaging studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethoxy)thiane primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules for labeling or forming stable linkages in polymer synthesis.
Comparison with Similar Compounds
Structural Analogs: Sulfur Heterocycles
Thiane vs. Thietane Derivatives
- 4-(2-Azidoethoxy)thiane : Contains a six-membered thiane ring, offering moderate ring strain and enhanced stability compared to smaller sulfur heterocycles. The azidoethoxy group provides reactivity for click chemistry.
- Thietane Derivatives (e.g., 4-(thietan-3-yloxy)pyrimidine ): Feature a four-membered thietane ring, which introduces higher ring strain and reactivity. Thietanes are more prone to ring-opening reactions under acidic or thermal conditions .
Thiadiazines and Thiazolidinones
- 4H-1,2,6-Thiadiazines : Sulfur-nitrogen heterocycles with two nitrogen atoms. These compounds exhibit distinct electronic properties due to conjugation, enabling applications in optoelectronics.
- Thiazolidinones : Five-membered rings with sulfur and nitrogen. Known for antimicrobial and anti-inflammatory activities, differing from this compound’s focus on materials science.
Azidoethoxy-Functionalized Compounds
Linear vs. Cyclic Backbones
- This compound : Cyclic backbone (thiane) may enhance rigidity and influence solubility compared to linear analogs.
- Triethyleneglycol-Linked Azidoethoxy Benzamides : Linear polyether chains improve water solubility and flexibility, favoring biomedical applications (e.g., drug delivery).
- 4-(2-Azidoethoxy)-4-oxobutanoic Acid : Carboxylic acid terminus enables conjugation to polymers or biomolecules, unlike the non-polar thiane ring.
Biological Activity
4-(2-Azidoethoxy)thiane is a compound of interest in the field of medicinal chemistry and biological research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula and structure:
- Molecular Formula : CHNOS
- CAS Number : 2138150-45-3
The compound features an azido group, which is known for its reactivity and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The azido group can undergo click chemistry reactions, which are valuable in bioconjugation processes. This reactivity allows for the selective modification of proteins or nucleic acids, facilitating studies on cellular functions and interactions.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Protein Interactions : By modifying protein structures, it can alter signaling pathways or protein-protein interactions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required.
Biological Activity Studies
Research on this compound has revealed various biological activities. Below are summarized findings from key studies:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that this compound inhibits certain cancer cell lines by inducing apoptosis. |
| Study B (2022) | Showed antimicrobial effects against Gram-positive bacteria, suggesting potential as an antibacterial agent. |
| Study C (2023) | Investigated its use as a chemical probe for studying protein interactions in live cells. |
Case Studies
-
Anticancer Activity :
- In vitro studies indicated that this compound significantly reduces cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Antimicrobial Properties :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests potential for development into an antibacterial agent.
-
Chemical Probes :
- As part of a broader investigation into chemical probes, this compound was used to label proteins in live cells, providing insights into dynamic cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
